Cas no 1368775-30-7 (5-Amino-3-bromopyridin-2-ol)

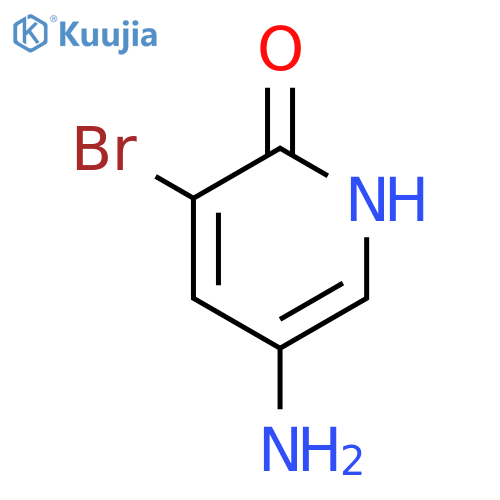

5-Amino-3-bromopyridin-2-ol structure

商品名:5-Amino-3-bromopyridin-2-ol

CAS番号:1368775-30-7

MF:C5H5BrN2O

メガワット:189.009999990463

MDL:MFCD21946534

CID:1242482

PubChem ID:74891893

5-Amino-3-bromopyridin-2-ol 化学的及び物理的性質

名前と識別子

-

- 5-amino-3-bromo-2(1h)-pyridinone

- SB53065

- EN300-783274

- BS-26651

- 1368775-30-7

- MFCD21946534

- 5-Amino-3-bromopyridin-2(1H)-one

- 5-Amino-3-bromo-1H-pyridin-2-one

- G11989

- CS-0083216

- 5-amino-3-bromo-1,2-dihydropyridin-2-one

- AKOS018086435

- 5-Amino-3-bromopyridin-2-ol

-

- MDL: MFCD21946534

- インチ: InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)

- InChIKey: QKEKBAWTSKGTAU-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1Br)O)N

計算された属性

- せいみつぶんしりょう: 187.95900

- どういたいしつりょう: 187.95853g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- PSA: 59.14000

- LogP: 1.71310

5-Amino-3-bromopyridin-2-ol セキュリティ情報

5-Amino-3-bromopyridin-2-ol 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Amino-3-bromopyridin-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D397344-5g |

5-Amino-3-bromopyridin-2-ol |

1368775-30-7 | 97% | 5g |

$800 | 2023-09-04 | |

| eNovation Chemicals LLC | D397344-25g |

5-Amino-3-bromopyridin-2-ol |

1368775-30-7 | 97% | 25g |

$1500 | 2023-09-04 | |

| eNovation Chemicals LLC | D397344-100g |

5-Amino-3-bromopyridin-2-ol |

1368775-30-7 | 97% | 100g |

$2500 | 2023-09-04 | |

| Enamine | EN300-783274-5.0g |

5-amino-3-bromo-1,2-dihydropyridin-2-one |

1368775-30-7 | 95% | 5g |

$720.0 | 2023-05-29 | |

| Enamine | EN300-783274-0.25g |

5-amino-3-bromo-1,2-dihydropyridin-2-one |

1368775-30-7 | 95% | 0.25g |

$119.0 | 2023-05-29 | |

| Enamine | EN300-783274-0.5g |

5-amino-3-bromo-1,2-dihydropyridin-2-one |

1368775-30-7 | 95% | 0.5g |

$188.0 | 2023-05-29 | |

| Enamine | EN300-783274-1.0g |

5-amino-3-bromo-1,2-dihydropyridin-2-one |

1368775-30-7 | 95% | 1g |

$240.0 | 2023-05-29 | |

| Alichem | A029016687-1g |

5-Amino-3-bromo-2-hydroxypyridine |

1368775-30-7 | 95% | 1g |

$3,010.80 | 2022-04-02 | |

| Enamine | EN300-783274-2.5g |

5-amino-3-bromo-1,2-dihydropyridin-2-one |

1368775-30-7 | 95% | 2.5g |

$420.0 | 2023-05-29 | |

| A2B Chem LLC | AE61350-5g |

5-Amino-3-bromopyridin-2-ol |

1368775-30-7 | 95% | 5g |

$793.00 | 2024-04-20 |

5-Amino-3-bromopyridin-2-ol 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1368775-30-7 (5-Amino-3-bromopyridin-2-ol) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬